molecular formula C19H29ClN2O B2368072 1-(4-Amino-3-ethylpiperidin-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride CAS No. 2445791-00-2

1-(4-Amino-3-ethylpiperidin-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride

Cat. No.: B2368072
CAS No.: 2445791-00-2
M. Wt: 336.9
InChI Key: VVGIMEUGFTUBAH-UHFFFAOYSA-N
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Description

1-(4-Amino-3-ethylpiperidin-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride is a useful research compound. Its molecular formula is C19H29ClN2O and its molecular weight is 336.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatization

  • Synthesis of Halogenated Compounds : This compound has been utilized in the synthesis of halogenated compounds. Nguyen et al. (2003) described a method for the synthesis of 7-haloindanones and 8-halotetralones, starting from N-indan-4-yl-acetamide or N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, which are structurally related to the compound (Nguyen et al., 2003).

Medicinal Chemistry

  • Antiviral Agent Synthesis : Mohamed et al. (2010) synthesized a series of heterocyclic derivatives conjugated with the tetrahydronaphthalene moiety as antiviral agents using a similar compound as a starting material. These compounds showed promising antiviral activities (Mohamed et al., 2010).

  • Anticancer Compound Development : Research by Gouhar and Raafat (2015) involved the synthesis of a compound structurally similar to the specified compound, which was further reacted with various nucleophiles to create compounds evaluated for their anticancer properties (Gouhar & Raafat, 2015).

  • Cytotoxicity and Chemical Synthesis : Troshkova et al. (2014) explored the synthesis of polyfluorinated naphthoquinones with amino acid substituents for cytotoxicity evaluation, showing the versatility of naphthalene derivatives in medicinal chemistry (Troshkova et al., 2014).

Chemical Synthesis

  • Synthesis of Mannich Bases : Barlin et al. (1991) synthesized mono-Mannich bases of tetrahydronaphthalen-1-ols, demonstrating the utility of naphthalene derivatives in complex chemical synthesis (Barlin et al., 1991).

  • Friedel-Crafts Acylation : Hossini et al. (2011) used Friedel-Crafts acylation to synthesize acyl derivatives of tetrahydronaphthalene, a process relevant to the compound (Hossini et al., 2011).

Properties

IUPAC Name

1-(4-amino-3-ethylpiperidin-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.ClH/c1-2-15-13-21(10-9-18(15)20)19(22)12-14-7-8-16-5-3-4-6-17(16)11-14;/h7-8,11,15,18H,2-6,9-10,12-13,20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGIMEUGFTUBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1N)C(=O)CC2=CC3=C(CCCC3)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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